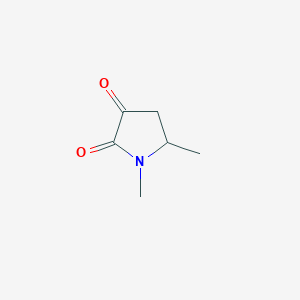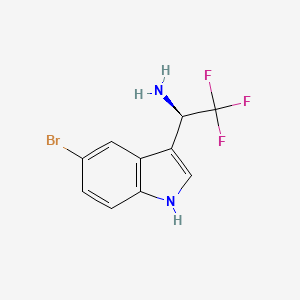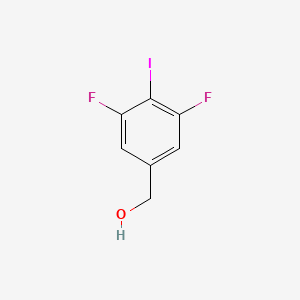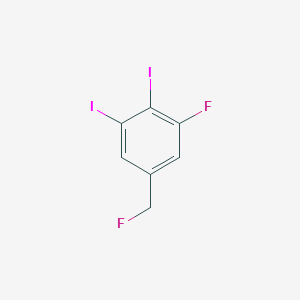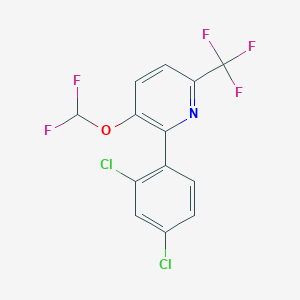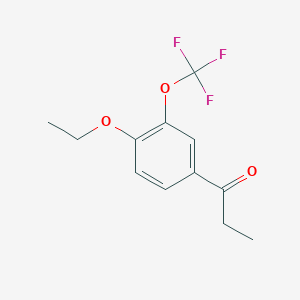
1-(4-Fluoro-3-methylbenzoyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluoro-3-methylbenzoyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in the field of medicinal chemistry due to their unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-methylbenzoyl)azetidin-3-ol typically involves the reaction of 4-fluoro-3-methylbenzoyl chloride with azetidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-Fluoro-3-methylbenzoyl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
科学的研究の応用
1-(4-Fluoro-3-methylbenzoyl)azetidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Azetidines are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Material Science: Azetidines, including this compound, are used in the development of novel materials with specific properties such as high thermal stability and mechanical strength.
作用機序
The mechanism of action of 1-(4-Fluoro-3-methylbenzoyl)azetidin-3-ol involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1-(4-Fluorobenzoyl)azetidin-3-ol
- 1-(3-Methylbenzoyl)azetidin-3-ol
- 1-(4-Chloro-3-methylbenzoyl)azetidin-3-ol
Uniqueness
1-(4-Fluoro-3-methylbenzoyl)azetidin-3-ol is unique due to the presence of both a fluorine atom and a methyl group on the benzoyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, while the methyl group can affect its lipophilicity and overall pharmacokinetic properties.
特性
分子式 |
C11H12FNO2 |
|---|---|
分子量 |
209.22 g/mol |
IUPAC名 |
(4-fluoro-3-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C11H12FNO2/c1-7-4-8(2-3-10(7)12)11(15)13-5-9(14)6-13/h2-4,9,14H,5-6H2,1H3 |
InChIキー |
LVURVUSOMNAZLM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC(C2)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




